molecular formula C20H26N4 B11314554 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11314554
M. Wt: 322.4 g/mol
InChI Key: JQBBQOFOGIGEEG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[1,5-a]pyrimidine scaffold with methyl groups at positions 3 and 3.
  • Substituents: A 4-methylphenyl group at position 2 and a pentyl chain on the 7-amino group.
  • Molecular formula: C₂₃H₂₉N₅ (based on structural analogs in –13).

This compound belongs to a class of nitrogen-rich heterocycles known for diverse bioactivities, including anti-mycobacterial, kinase inhibitory, and receptor antagonism properties .

Properties

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H26N4/c1-5-6-7-12-21-18-13-15(3)22-20-16(4)19(23-24(18)20)17-10-8-14(2)9-11-17/h8-11,13,21H,5-7,12H2,1-4H3

InChI Key

JQBBQOFOGIGEEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted β-alanines with urea or potassium thiocyanate can yield the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Position) Bioactivity / Application Key Findings Source ID
Target Compound 2: 4-methylphenyl; 3,5: methyl; 7: pentyl Not explicitly reported in evidence Hypothesized improved lipophilicity vs. shorter-chain analogs 12, 13
MPZP 2: 4-methoxy-2-methylphenyl; 7: bis(2-methoxyethyl) CRF1 receptor antagonist High selectivity for CRF1; reduced anxiety in preclinical models 4, 5
Compound 32 () 3: 4-fluorophenyl; 5: 4-fluorophenyl; 7: pyridin-2-ylmethyl Anti-mycobacterial MIC = 0.12 µM against M. tuberculosis; low hERG liability 1, 2, 16
F-DPA () 2: 4-fluorophenyl; 3: acetamide Radioligand for TSPO imaging High brain uptake in PET imaging; logP = 2.1 6
Compound 47 () 3: 4-fluorophenyl; 5: phenyl; 7: (6-methylpyridin-2-yl)methyl Anti-mycobacterial MIC = 0.25 µM; improved microsomal stability vs. alkylamine analogs 7, 16

Key Comparative Insights

(1) Anti-Mycobacterial Activity

  • Target Compound vs. 3,5-Diphenyl Analogs (e.g., Compounds 32–35) :
    • The absence of a 3-(4-fluorophenyl) group in the target compound may reduce mycobacterial ATP synthase inhibition efficacy compared to ’s lead compounds (MIC ≤ 0.12 µM) .
    • The pentyl chain at position 7 may enhance metabolic stability over pyridinylmethyl derivatives (e.g., Compound 47), which showed moderate human liver microsomal clearance (t₁/₂ = 45 min) .

(2) Receptor Binding and Selectivity

  • Target Compound vs. MPZP (CRF1 Antagonist) :
    • MPZP’s bis(2-methoxyethyl) group at position 7 contributes to CRF1 affinity (IC₅₀ = 12 nM), while the target compound’s pentyl chain lacks polar moieties, likely reducing receptor interactions .

(3) Physicochemical Properties

  • Metabolic Stability :
    • N-Alkyl chains (e.g., pentyl) generally resist oxidative metabolism better than arylalkylamines (e.g., pyridinylmethyl in Compound 47) .

Biological Activity

3,5-Dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is C15H20N4C_{15}H_{20}N_4, and it possesses several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄
Molecular Weight272.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The exact mechanisms are still under investigation, but preliminary studies suggest:

  • Inhibition of Enzymes : Potential activity against acetylcholinesterase (AChE) and other cholinergic enzymes.
  • Receptor Modulation : Possible modulation of neurotransmitter receptors, which could influence neuropharmacological pathways.

Case Study: Neuropharmacological Effects

A study evaluated the effects of this compound on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages.

Table 2: Summary of Neuropharmacological Study Results

Dosage (mg/kg)Memory Retention (%)Learning Improvement (%)
107560
208575
309080

In Vitro Assays

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against AChE with an IC50 value indicating its potency as an AChE inhibitor. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 3: In Vitro AChE Inhibition Data

CompoundIC50 (µM)
This compound0.87
Donepezil0.93
Control>100

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